molecular formula C10H17Cl3O2 B8466813 1,1,1-Trichloro-5-ethyl-2-hydroxy-5-methylheptan-4-one CAS No. 88389-50-8

1,1,1-Trichloro-5-ethyl-2-hydroxy-5-methylheptan-4-one

Cat. No. B8466813
Key on ui cas rn: 88389-50-8
M. Wt: 275.6 g/mol
InChI Key: DVCNSZOHZNJTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04398044

Procedure details

A 30 g. portion of the product of Example 1, 1-acetyl-1-ethyl-1-methylpropane, was combined with 38.4 g. of chloral and 36 ml. of acetic acid, and was stirred under reflux, under nitrogen, for 4 days. The solvent was then carefully removed under vacuum to obtain 39 g. of the crude product as an amber, viscous oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]([CH2:8][CH3:9])([CH3:7])[CH2:5][CH3:6])(=[O:3])[CH3:2].[O:10]=[CH:11][C:12]([Cl:15])([Cl:14])[Cl:13]>C(O)(=O)C>[Cl:13][C:12]([Cl:15])([Cl:14])[CH:11]([OH:10])[CH2:2][C:1](=[O:3])[C:4]([CH2:8][CH3:9])([CH3:7])[CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(CC)(C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(CC)(C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux, under nitrogen, for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solvent was then carefully removed under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 39 g

Outcomes

Product
Name
Type
Smiles
ClC(C(CC(C(CC)(C)CC)=O)O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.